N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide
Description
N-[4-(1,3-Benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide is a heterocyclic compound featuring a benzothiazole core linked to a 3-hydroxyphenyl group, which is further connected via a carboxamide bond to a 3-methyl-1,2-oxazole moiety. This structural architecture combines aromatic and heterocyclic elements, making it a candidate for diverse pharmacological applications, including antimicrobial and anticancer activities. The benzothiazole ring is known for its bioactivity in drug discovery, while the hydroxyphenyl and oxazole groups contribute to hydrogen bonding and π-π stacking interactions, enhancing target binding .
Properties
IUPAC Name |
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3O3S/c1-10-8-15(24-21-10)17(23)19-11-6-7-12(14(22)9-11)18-20-13-4-2-3-5-16(13)25-18/h2-9,22H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYCBLRVTSUVEAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=C1)C(=O)NC2=CC(=C(C=C2)C3=NC4=CC=CC=C4S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide typically involves multiple steps. One common method includes the following steps:
Formation of the Benzothiazole Moiety: This can be achieved by reacting 2-aminothiophenol with an appropriate aldehyde under acidic conditions.
Coupling with Hydroxyphenyl Group: The benzothiazole derivative is then coupled with a hydroxyphenyl compound using a coupling agent such as 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride in the presence of hydroxybenzotriazole.
Formation of the Oxazole Ring: The final step involves the cyclization of the intermediate product with a suitable reagent to form the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The benzothiazole moiety can be reduced to form dihydrobenzothiazole derivatives.
Substitution: The oxazole ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride and alkyl halides.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted oxazole derivatives.
Scientific Research Applications
N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antibacterial and anticancer properties.
Materials Science: The compound’s luminescent properties make it useful in the development of organic light-emitting diodes (OLEDs).
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial cell wall synthesis by targeting key enzymes . The compound’s anticancer properties are linked to its ability to induce apoptosis in cancer cells through the activation of specific signaling pathways .
Comparison with Similar Compounds
Comparison with Structural Analogs
The compound’s activity and physicochemical properties can be contextualized by comparing it to structurally related derivatives. Below is a detailed analysis:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations
Benzothiazole Modifications: The target compound’s 3-hydroxyphenyl-benzothiazole moiety contrasts with the 4-fluoro-benzothiazole in . Fluorine’s electron-withdrawing effect may enhance metabolic stability, while the hydroxyl group in the target compound could improve solubility and hydrogen bonding . Patel et al. (2010) demonstrated that 6-fluoro or 6-methyl substituents on benzothiazole significantly improve antibacterial activity against S. aureus and M. tuberculosis .
Oxazole vs. Thiazole/Oxadiazole: The 3-methyl-1,2-oxazole in the target compound differs from the 1,2,4-oxadiazole in .
Pharmacokinetic Considerations :
- The hydroxyphenyl group in the target compound may improve water solubility relative to methoxy () or acetylphenyl () analogs. However, its acidity (pKa ~10) could limit blood-brain barrier penetration .
- The piperazinyl group in SSAA09E2 () enhances basicity and solubility, a feature absent in the target compound, suggesting divergent therapeutic applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
